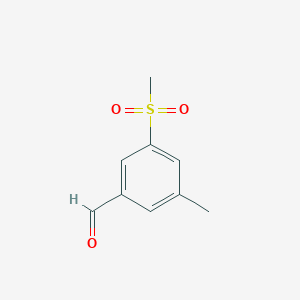
Benzaldehyde, 3-methyl-5-(methylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 3-methyl-5-(methylsulfonyl)- is an organic compound with the molecular formula C9H10O3S It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the sulfonation of 3-methylbenzaldehyde using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide, followed by methylation using a methylating agent like dimethyl sulfate .
Industrial Production Methods
In an industrial setting, the production of Benzaldehyde, 3-methyl-5-(methylsulfonyl)- may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to control temperature, pressure, and reaction time, ensuring efficient production while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 3-methyl-5-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the methylsulfonyl group under basic conditions.
Major Products Formed
Oxidation: 3-methyl-5-(methylsulfonyl)benzoic acid.
Reduction: 3-methyl-5-(methylsulfonyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde, 3-methyl-5-(methylsulfonyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Benzaldehyde, 3-methyl-5-(methylsulfonyl)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methylsulfonyl group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfonyl)benzaldehyde: Lacks the additional methyl group.
2-methylsulfonylbenzaldehyde: Substitution at a different position on the benzene ring.
3-methyl-5-(methylsulfonyl)benzoic acid: Oxidized form of the compound.
Uniqueness
Benzaldehyde, 3-methyl-5-(methylsulfonyl)- is unique due to the presence of both the methyl and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
Molecular Formula |
C9H10O3S |
|---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
3-methyl-5-methylsulfonylbenzaldehyde |
InChI |
InChI=1S/C9H10O3S/c1-7-3-8(6-10)5-9(4-7)13(2,11)12/h3-6H,1-2H3 |
InChI Key |
VPKFKGOLNLVYDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















